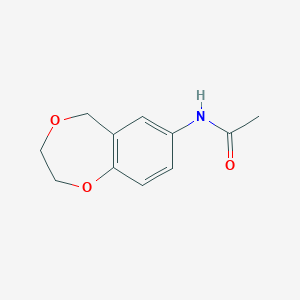

N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide

Description

Properties

IUPAC Name |

N-(3,5-dihydro-2H-1,4-benzodioxepin-7-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-10-2-3-11-9(6-10)7-14-4-5-15-11/h2-3,6H,4-5,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLYWIHGYXJSQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)OCCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

The primary precursor is often 3,4-dihydro-2H-1,5-benzodioxepin-7-amine , a benzodioxepin derivative with an amino group at the 7-position. This intermediate is commercially available or can be synthesized via known methods involving:

- Cyclization of catechol derivatives with appropriate dihalides to form the benzodioxepin ring.

- Nitration or amination at the 7-position to introduce the amino group.

Physical properties of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine include a melting point of 81 °C and good solubility in ethanol and acetone, facilitating further reactions.

Acetylation of the Amino Group

The preparation of N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide typically proceeds via acetylation of the 7-amino group:

- The amino precursor is reacted with an acetylating agent such as acetic anhydride or acetyl chloride .

- The reaction is commonly performed in an inert solvent like dichloromethane or tetrahydrofuran (THF).

- Mild base (e.g., pyridine or triethylamine) is often added to neutralize the acid by-products and drive the reaction forward.

- Temperature control (0–25 °C) is critical to avoid decomposition of the benzodioxepin ring.

This acetylation converts the amine to the corresponding acetamide, yielding the target compound.

Detailed Reaction Conditions and Optimization

| Step | Reagents & Conditions | Notes | Expected Yield (%) |

|---|---|---|---|

| 1. Preparation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine | Cyclization of catechol derivative with dihalide in basic medium | Requires controlled temperature (50–80 °C) | 70–85% |

| 2. Acetylation of amino group | Acetic anhydride or acetyl chloride, base (pyridine), solvent (DCM or THF), 0–25 °C, 2–4 hours | Avoid prolonged heating to prevent ring opening | 80–90% |

Alternative Synthetic Approaches

Use of 2-Chloroacetamide Derivatives

An alternative method involves nucleophilic substitution of 2-chloroacetamide with the benzodioxepin amine:

- The 7-amino benzodioxepin reacts with 2-chloroacetamide under basic conditions.

- This method may require heating (50–70 °C) and polar aprotic solvents such as DMF or DMSO.

- The reaction proceeds via nucleophilic substitution to form the acetamide linkage.

This approach can offer milder conditions and potentially higher selectivity.

Multi-Step Synthesis via Intermediate Amides

In complex synthetic schemes, the benzodioxepin amine can be first converted to an intermediate amide or carbamate, which is then selectively deprotected or modified to yield the target acetamide. Such routes are more common in medicinal chemistry research for analog synthesis.

Analytical and Purification Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the acetamide formation and integrity of the benzodioxepin ring.

- Mass Spectrometry (MS) : Confirms molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity.

- Infrared (IR) Spectroscopy : Characterizes functional groups, especially the amide carbonyl and ether moieties.

- Purification : Typically achieved by recrystallization from ethanol or chromatographic methods.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Acetylation | 3,4-dihydro-2H-1,5-benzodioxepin-7-amine | Acetic anhydride or acetyl chloride, base | 0–25 °C, inert solvent | Simple, high yield | Sensitive to moisture, requires careful temp control |

| Nucleophilic Substitution | 3,4-dihydro-2H-1,5-benzodioxepin-7-amine + 2-chloroacetamide | Base (K2CO3), DMF or DMSO | 50–70 °C | Mild conditions, selective | Longer reaction times, solvent removal challenges |

| Multi-step Amide Formation | Benzodioxepin amine derivatives | Various acylating agents | Multi-step, variable | Enables analog synthesis | More complex, lower overall yield |

Research Findings and Optimization Notes

- Reaction temperature and solvent choice critically influence yield and purity; low temperatures favor ring stability.

- Base selection impacts acetylation efficiency; pyridine is preferred for its dual role as solvent and base.

- Moisture exclusion is essential to prevent hydrolysis of acylating agents.

- Scale-up requires careful monitoring of exothermic acetylation steps.

- Analytical characterization confirms the selective acetylation without ring degradation.

Scientific Research Applications

N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations:

Benzodioxepin Derivatives :

- The amine and carboxylic acid derivatives () exhibit lower molecular weights and distinct melting points compared to the acetamide analog, reflecting differences in polarity and intermolecular interactions. The carboxylic acid derivative has the highest melting point (143–146°C), likely due to hydrogen bonding .

- The acetamide group in the target compound may enhance solubility relative to the amine but reduce it compared to the carboxylic acid, though direct solubility data are unavailable.

Dibenzazepine and Benzothiazole Analogs :

- Compound 9 () shares the acetamide moiety but incorporates a dibenzazepine core and fluoro-biphenyl substituent, resulting in higher molecular weight (451 vs. ~193) and lipophilicity. Its solubility was quantified via HPLC (methodology described in ), suggesting similar protocols could apply to the target compound.

- Benzothiazole-based acetamides () often feature electron-withdrawing groups (e.g., trifluoromethyl), which may enhance metabolic stability compared to benzodioxepin analogs .

Biological Activity

N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide is a synthetic compound characterized by its unique molecular structure, which includes a benzodioxepin core. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry. The following sections will explore its synthesis, biological activity, and relevant case studies.

- Molecular Formula : C₁₁H₁₃NO₃

- Molecular Weight : 207.23 g/mol

- CAS Number : 1134335-03-7

Structural Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| InChI Key | RZLYWIHGYXJSQY-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxepin with acetic anhydride under controlled conditions. This process allows for the formation of the acetamide group attached to the benzodioxepin structure.

Synthetic Route Overview

- Reactants : 2,3-dihydro-1,4-benzodioxepin and acetic anhydride.

- Catalysts : Acidic or basic catalysts may be used to facilitate the reaction.

- Conditions : Controlled temperature and pressure to optimize yield.

This compound exhibits biological activity through its interaction with various molecular targets. It is believed to act primarily as an enzyme inhibitor, potentially affecting pathways related to inflammation and pain.

Antimicrobial Properties

Recent studies have indicated that this compound may possess antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's activity against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition of bacterial growth at specific concentrations, suggesting potential use as an antimicrobial agent in clinical settings .

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammatory markers in cell cultures. This effect is hypothesized to result from the compound's ability to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 2,3-Dihydro-5H-1,4-benzodioxepin | Moderate anti-inflammatory effects | Lacks acetamide group |

| N-(2-hydroxyethyl)-acetamide | Antimicrobial activity | Different functional group |

| N-(2-methyl)-acetamide | Minimal biological activity | Less effective than benzodioxepin analogs |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the benzodioxepin core. Key steps include:

- Acylation : Reacting 2,3-dihydro-5H-1,4-benzodioxepin-7-amine with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Cyclization : Controlled temperature (e.g., 60–80°C) and solvent selection (e.g., DMF or THF) are critical to avoid side reactions .

- Purification : Column chromatography or recrystallization is used to isolate the product, monitored by TLC .

- Optimization : Reaction yield and purity depend on stoichiometry, catalyst use (e.g., DMAP for acylation), and inert atmospheres to prevent oxidation .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : H and C NMR confirm the acetamide moiety (δ ~2.0 ppm for CH) and benzodioxepin aromatic protons (δ ~6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks matching the theoretical mass (e.g., [M+H] = 248.1052) .

- HPLC : Purity >95% is achieved using reverse-phase C18 columns with UV detection at 254 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.